4-Bromo-2,5-dimethylthiophene-3-carboxylic acid
Overview
Description
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid are currently unknown . This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These compounds are characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Mode of Action
Other thiophene derivatives have been shown to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives are known to play a role in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Other thiophene derivatives have been shown to have various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Biochemical Analysis
Cellular Effects
Given the compound’s structural similarity to other thiophene derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects require further experimental validation.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2,5-dimethoxythiophene-3-carboxylic acid is not well-established. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 2,5-dimethylthiophene followed by carboxylation. One common method is the Friedel–Crafts acylation of 2,5-dimethylthiophene with 2,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). This reaction yields the desired ketone, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can produce a range of substituted thiophenes .
Scientific Research Applications
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylthiophene-3-carboxylic acid
- 4-Bromo-2,5-dimethylthiophene
- 2,5-Dimethylthiophene
Uniqueness
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups on the thiophene ring.
Biological Activity
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrO with a molecular weight of approximately 249.12 g/mol. The compound features a bromine atom at the 4-position of the thiophene ring, along with two methyl groups at the 2 and 5 positions, which contribute to its distinctive chemical properties.
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 249.12 g/mol |
Melting Point | Not specified |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. Studies suggest that it may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation. For example, it has been shown to interact with cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains. The mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the bacteria.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Ring : Starting materials undergo cyclization to form the thiophene structure.
- Bromination : Bromine is introduced at the 4-position using brominating agents.
- Carboxylation : The carboxylic acid group is added via a carboxylation reaction to yield the final product.
These methods can be adapted for both laboratory-scale synthesis and larger industrial production.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of Prostaglandin E2 Receptor : A study highlighted its inhibitory activity on prostaglandin E2 receptors, which are implicated in various inflammatory diseases such as rheumatoid arthritis and periodontitis .
- Antimicrobial Screening : In vitro assays demonstrated that the compound effectively inhibited the growth of certain pathogenic bacteria, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assessment : Research has shown that at certain concentrations, this compound exhibits low cytotoxicity in mammalian cell lines, making it a candidate for further therapeutic development .
Properties
IUPAC Name |
4-bromo-2,5-dimethylthiophene-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIDTNDGGKOVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518330-09-1 | |
Record name | 4-bromo-2,5-dimethylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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